1-(Piperidin-4-yl)azetidin-3-ol

Description

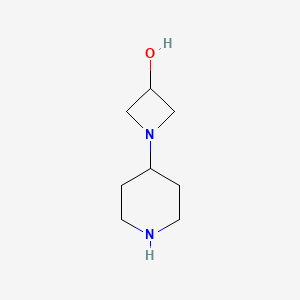

Structure

2D Structure

Properties

IUPAC Name |

1-piperidin-4-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCWBHMMWDDZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681038 | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147423-04-8 | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Piperidin 4 Yl Azetidin 3 Ol and Its Analogues

Retrosynthetic Approaches to the Azetidine-Piperidine Core Structure

Retrosynthetic analysis, a technique that involves mentally deconstructing a target molecule to identify potential starting materials, provides a logical framework for planning the synthesis of the 1-(piperidin-4-yl)azetidin-3-ol core. amazonaws.com A primary disconnection can be made at the C-N bond linking the azetidine (B1206935) and piperidine (B6355638) rings. This suggests a synthetic route involving the coupling of a pre-formed piperidine derivative with an azetidine or a precursor to the azetidine ring.

Another key retrosynthetic disconnection involves breaking the C-N and C-C bonds within the azetidine ring itself. This points towards strategies that construct the four-membered ring onto a piperidine scaffold. Such approaches often involve intramolecular cyclization reactions of appropriately functionalized piperidine derivatives. nih.govacs.orgfrontiersin.org These strategies are advantageous as they allow for the early introduction of the piperidine moiety, with the more challenging azetidine ring formation occurring later in the synthetic sequence.

Direct and Indirect Construction of the Azetidine Ring System

The formation of the strained azetidine ring is a critical step in the synthesis of this compound. Both direct and indirect methods are employed to achieve this.

Electrophilic Azetidinylation Protocols

Electrophilic azetidinylation involves the reaction of a nucleophilic piperidine with an electrophilic azetidine precursor. While less common for this specific target, this approach is a viable strategy in azetidine chemistry. rsc.org

Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a widely used and effective method for constructing the azetidine ring. acs.orgresearchgate.net This typically involves a γ-amino alcohol or a related derivative where the nitrogen atom of a piperidine-containing side chain attacks an electrophilic carbon to form the four-membered ring. nih.govfrontiersin.org

Several key strategies for azetidine ring synthesis through cyclization include:

Intramolecular SN2 reactions: A common method where a nitrogen atom displaces a leaving group (like a halide or mesylate) on a carbon atom three positions away. nih.govfrontiersin.org

Palladium-catalyzed C-H amination: This modern approach allows for the direct formation of the C-N bond by activating a C-H bond, offering a more atom-economical route. acs.org Gaunt and co-workers, for instance, developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org

Ring contraction of larger heterocycles: For example, the ring contraction of α-bromo-N-sulfonylpyrrolidinones can yield N-sulfonylazetidines. rsc.org

[2+2] Cycloadditions: These reactions, such as the aza-Paternò-Büchi reaction, involve the photochemical cycloaddition of imines and alkenes to form the azetidine ring. rsc.orgnih.gov Schindler's lab reported an intermolecular [2+2] photocycloaddition using visible light to synthesize azetidines. rsc.org

Functionalization and Derivatization of the Piperidine Moiety

The piperidine ring offers numerous opportunities for functionalization to create a diverse range of analogues. nih.govnih.gov These modifications can be introduced either before or after the construction of the azetidine ring.

Common strategies for piperidine functionalization include:

N-Arylation and N-Alkylation: The nitrogen atom of the piperidine can be readily substituted with various aryl and alkyl groups.

C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds at various positions on the piperidine ring, allowing for the introduction of new substituents with high selectivity. nih.govnih.gov

Functional Group Interconversion: Existing functional groups on the piperidine ring can be converted into other functionalities to explore different chemical space.

A recent development by chemists at Scripps Research and Rice University combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound is crucial for understanding its biological activity. This can be achieved through various stereoselective methods. nih.govorganic-chemistry.orgnih.gov

Key approaches to stereoselective synthesis include:

Use of Chiral Starting Materials: Employing enantiomerically pure piperidine or azetidine precursors derived from the chiral pool, such as amino acids. nih.govnih.gov

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of key reactions, such as the reduction of a ketone or the formation of a new stereocenter during ring construction. researchgate.netresearchgate.net For instance, a practical asymmetric synthesis of a potent aminopiperidine-fused imidazopyridine DPP-4 inhibitor was developed using a three-component cascade coupling with a chiral nitro diester. nih.gov

Diastereoselective Reactions: Designing reactions where the existing stereocenters in the molecule direct the formation of new stereocenters with a high degree of control.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through the gold-catalyzed intermolecular oxidation of alkynes, starting from chiral N-propargylsulfonamides. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses. nih.govnih.govresearchgate.netresearchgate.net This involves systematically varying parameters such as solvent, temperature, catalyst, and reagents to maximize the yield and purity of the desired product.

For instance, in the synthesis of substituted rsc.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyrimidines, the choice of catalyst and solvent was systematically varied to optimize the yield of the multicomponent reaction. researchgate.net Similarly, the optimization of conditions for the synthesis of a novel 1,3,4-oxadiazole (B1194373) derivative involved testing different bases and solvents. nih.gov In the context of this compound synthesis, optimization efforts would focus on key steps like the azetidine ring formation and the coupling of the two heterocyclic rings. nih.gov

A study on the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines demonstrated the importance of solvent choice, with 1,2-dichloroethane (B1671644) proving to be optimal. frontiersin.org

Advanced Spectroscopic and Structural Elucidation of 1 Piperidin 4 Yl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For 1-(Piperidin-4-yl)azetidin-3-ol, a combination of one-dimensional and two-dimensional NMR techniques is essential for an unambiguous assignment of its complex proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the chemical environment of the protons and carbons within the molecule. In a related compound, 4-(1-pyrrolidinyl)piperidine (B154721), the ¹H and ¹³C NMR chemical shifts were studied both experimentally and theoretically, highlighting the sensitivity of these shifts to the molecular conformation. researchgate.net

To decipher the intricate spin systems of the piperidine (B6355638) and azetidine (B1206935) rings, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the protons on the piperidine ring and those on the azetidine ring, for instance, identifying the protons adjacent to the chiral center at C3 of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For example, the methine proton at the C4 position of the piperidine ring would show a direct correlation to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is instrumental in connecting the piperidine and azetidine fragments across the C-N bond. For instance, correlations would be expected between the protons on the piperidine ring adjacent to the nitrogen and the carbons of the azetidine ring. The characterization of complex azetidin-2-ones has been successfully aided by the application of 2D NMR techniques like ¹H-¹³C COSY. nih.gov

NOE (Nuclear Overhauser Effect): NOE experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar heterocyclic systems.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine-H2/H4 | 2.8 - 3.5 | 50 - 60 |

| Azetidine-H3 | 4.0 - 4.5 | 65 - 75 |

| Piperidine-H2/H6 (axial) | 2.3 - 2.7 | 45 - 55 |

| Piperidine-H2/H6 (equatorial) | 2.8 - 3.2 | 45 - 55 |

| Piperidine-H3/H5 (axial) | 1.4 - 1.8 | 25 - 35 |

| Piperidine-H3/H5 (equatorial) | 1.8 - 2.2 | 25 - 35 |

| Piperidine-H4 | 2.5 - 3.0 | 55 - 65 |

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in heterocyclic systems. In this compound, two distinct nitrogen signals would be expected, one for the piperidine nitrogen and one for the azetidine nitrogen. The chemical shifts of these nitrogens would be influenced by their hybridization, substitution, and involvement in any hydrogen bonding. For instance, studies on 4-amino[¹⁵N]pyridine have demonstrated the utility of ¹⁵N NMR in characterizing nitrogen-containing heterocycles. nih.gov ¹⁵N NMR has also been used to distinguish between different nitrogen environments in complex systems, such as in the study of cyclic, nonstabilized isodiazenes where selective ¹⁵N labeling helped elucidate reaction mechanisms. acs.org Theoretical and experimental ¹⁵N NMR studies on 4-(1-pyrrolidinyl)piperidine have also been reported, showing the influence of solvent on the nitrogen chemical shifts. researchgate.net

The stereochemistry of this compound can be investigated using NMR. The magnitude of the vicinal coupling constants (³JHH) between protons on the azetidine and piperidine rings can provide information about the dihedral angles and thus the relative stereochemistry.

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining through-space proximity of atoms. In the context of this compound, NOE experiments can help establish the relative configuration of the substituent on the azetidine ring and the conformation of the piperidine ring. For example, irradiation of the proton at C3 of the azetidine ring might show an NOE to specific protons on the piperidine ring, indicating their spatial closeness. The absolute configuration of a new piperidin-4-one derivative, pellacalyxin, was determined using the NOESY NMR technique, supported by X-ray crystallography. researchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.gov For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity of the atoms and the stereochemical arrangement at the chiral center (C3 of the azetidine ring).

The crystal structure would also reveal the solid-state conformation of the fused ring system, including the puckering of the azetidine ring and the chair conformation of the piperidine ring. researchgate.netnih.gov X-ray crystallography has been instrumental in confirming the structures of various piperidine and azetidine-containing compounds. scielo.org.zamdpi.com

A hypothetical table of crystallographic data for this compound is provided below, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.0 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 1260 |

| Z | 4 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentations for this compound would likely involve the cleavage of the C-N bond between the two rings, as well as fragmentation within the piperidine and azetidine rings. The application of mass spectrometry in the characterization of complex azetidin-2-ones has been well-documented. nih.gov

A table summarizing the expected key mass spectral fragments for this compound is presented below.

| m/z | Proposed Fragment |

| 171.1497 | [M+H]⁺ (Protonated molecule) |

| 153.1392 | [M+H - H₂O]⁺ (Loss of water) |

| 98.1021 | [Piperidine ring fragment]⁺ |

| 72.0813 | [Azetidin-3-ol fragment]⁺ |

Conformational Analysis of the Fused Azetidine and Piperidine Rings

The conformational flexibility of the azetidine and piperidine rings is a key aspect of the structure of this compound. The four-membered azetidine ring is known to exhibit a puckered conformation to relieve ring strain. researchgate.net The six-membered piperidine ring typically adopts a chair conformation, which is the most stable arrangement. wikipedia.org

The substituent at the C4 position of the piperidine ring can exist in either an axial or equatorial position. The preferred conformation is influenced by steric and electronic factors. Computational studies and experimental data from NMR (coupling constants and NOE) can provide insights into the conformational equilibrium of the piperidine ring. The presence of the azetidine ring substituent will influence the conformational preference of the piperidine ring. Studies on related piperidine derivatives have shown that the nature and orientation of substituents significantly impact the ring's conformation. nih.gov

Rational Design and Structure Activity Relationship Sar Studies of 1 Piperidin 4 Yl Azetidin 3 Ol Analogues

Application of Bioisosteric Principles: Azetidine (B1206935) as a Pyrrolidine (B122466)/Piperidine (B6355638) Surrogate

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of drug design. baranlab.org In the context of 1-(piperidin-4-yl)azetidin-3-ol analogues, the azetidine ring is often employed as a bioisosteric replacement for larger, more common heterocyclic rings like pyrrolidine and piperidine. nih.govbohrium.com

The rationale for this substitution is multifaceted. Azetidines, being four-membered saturated nitrogen heterocycles, offer a more rigid and conformationally constrained scaffold compared to their five- and six-membered counterparts. acs.org This rigidity can lead to more specific interactions with a biological target, potentially enhancing potency and reducing off-target effects. Furthermore, the introduction of the strained azetidine ring can alter the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net

The use of azetidine as a surrogate for piperidine or pyrrolidine can also lead to novel intellectual property, providing a competitive advantage in drug development. researchgate.net By maintaining key pharmacophoric features while introducing a structurally distinct core, medicinal chemists can navigate existing patent landscapes and develop new chemical entities with improved therapeutic profiles.

Modulation of the Azetidine and Piperidine Scaffolds for Biological Activity

The biological activity of this compound analogues can be finely tuned by modifying both the azetidine and piperidine scaffolds. nih.govajchem-a.com These modifications allow for the exploration of the chemical space around the core structure to identify derivatives with optimized properties.

Substituent Effects on the Azetidine Ring

The synthesis of highly functionalized azetidine-based scaffolds allows for a systematic study of these substituent effects. nih.gov For example, a study on azetidine-2-one sulphonyl derivatives showed that compounds with electron-withdrawing groups exhibited the highest antimicrobial activity. nih.gov

Table 1: Impact of Azetidine Ring Substituents on Biological Activity

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Electron-withdrawing groups | Varies | Increased antimicrobial activity | nih.gov |

| Methoxy group (electron-donating) | C2 | Potential for ring instability | acs.org |

| Cyano group | C2 | Intermediate for further functionalization | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound analogues. acs.orgnih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target. The development of stereospecific synthetic methods has enabled the preparation of all possible stereoisomers of certain azetidine-containing compounds, allowing for a thorough investigation of their stereochemical/structure-activity relationships (SSAR). nih.gov

A notable example is the synthesis of the antimalarial compound BRD3914, where a stereospecific C(sp³)–H arylation of an azetidine intermediate was key to obtaining the desired (2R,3S) stereoisomer, which demonstrated potent in vitro activity against Plasmodium falciparum. acs.org Similarly, studies on piperidin-4-one derivatives have shown that the stereochemistry of the molecule significantly affects its antibacterial, antifungal, and anthelmintic activities. nih.gov

Fragment-Based Drug Design and Scaffold Hopping Strategies with this compound

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the discovery of novel lead compounds. wikipedia.orgniper.gov.in These approaches are particularly relevant to the development of analogues of this compound.

FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits can then be grown or linked together to create more potent, lead-like molecules. youtube.com The this compound core itself can be considered a valuable fragment or scaffold for FBDD, providing a starting point for the design of new inhibitors for various targets.

Scaffold hopping, on the other hand, aims to identify structurally novel compounds by replacing the central core of a known active molecule with a different chemical scaffold while retaining key pharmacophoric features. niper.gov.innih.gov This strategy can lead to compounds with improved properties, such as enhanced metabolic stability or better solubility. niper.gov.in For example, replacing a phenyl motif with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to increase metabolic stability. niper.gov.in In the context of this compound, scaffold hopping could involve replacing the piperidine or azetidine ring with other heterocyclic systems to explore new chemical space and overcome potential liabilities of the original scaffold. dundee.ac.ukresearchgate.net

Development of Structure-Activity Relationship (SAR) Hypotheses

The systematic exploration of the chemical space around the this compound scaffold allows for the development of robust structure-activity relationship (SAR) hypotheses. These hypotheses provide a framework for understanding how specific structural modifications influence biological activity and guide the rational design of more potent and selective compounds.

For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter, SAR studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that benzylic heteroaromatic amide moieties were the most potent. nih.gov It was also found that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov Similarly, in the design of factor Xa inhibitors, SAR studies on piperidine diamine derivatives showed that compounds with sp2 nitrogen, particularly amide and urea (B33335) derivatives, exhibited potent anticoagulant activity. nih.gov

The development of SAR hypotheses is an iterative process. As new analogues are synthesized and tested, the SAR model is refined, leading to a deeper understanding of the key molecular interactions required for biological activity. This knowledge is crucial for the successful optimization of lead compounds into clinical candidates.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Piperidine |

| Azetidine |

| BRD3914 |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides |

| Phenyl |

| Pyridyl |

| Pyrimidyl |

| Azetidine-2-one |

| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol |

| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol |

| 4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone |

| 3,3′,5,5′-tetrachloro-2-iodo-4,4′-bipyridine |

| K-757 |

| K-833 |

| 2,5-Dichloropyrimidine |

| 3-(piperidin-4-yl)propan-1-ol |

| azetidin-3-ylmethanol |

| 2-phenylimidazo[1,2-a]pyrimidine |

| N-(4-Fluoro-3-(3-(piperidin-1-yl)imidazo[1,2-a]pyrimidin-7- yl)phenyl)pyrrolidine-1-carboxamide |

| INF39 |

| HS203873 |

Investigating the Biological Activities and Molecular Mechanisms of 1 Piperidin 4 Yl Azetidin 3 Ol Derivatives

Enzyme Inhibition and Receptor Modulation Studies (in vitro)

Janus Kinase (JAK1) Inhibition Research

Derivatives of 1-(piperidin-4-yl)azetidin-3-ol have been identified as modulators of Janus kinase 1 (JAK1) activity. google.com The JAK-STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which are key players in inflammation and immune responses. mdpi.com Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. google.commdpi.com

Selective inhibition of JAK1 is a therapeutic strategy for these conditions. mdpi.com Research has led to the development of piperidin-4-yl azetidine (B1206935) derivatives that show inhibitory activity against JAK1. google.com For instance, AZD4205 has been identified as a potent and highly selective JAK1 inhibitor. researchgate.net The development of such inhibitors aims to provide targeted therapies with potentially fewer side effects than broader-acting immunosuppressants. researchgate.net

Table 1: Investigated JAK1 Inhibitors

| Compound | Description | Therapeutic Potential |

|---|---|---|

| Piperidin-4-yl azetidine derivatives | Modulators of JAK1 activity. google.com | Treatment of inflammatory disorders, autoimmune disorders, and cancer. google.com |

| AZD4205 | A highly selective JAK1 kinase inhibitor. researchgate.net | Overcoming treatment resistance in some cancers. researchgate.net |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Research

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL increases the levels of 2-AG, which can then modulate cannabinoid receptors, leading to various physiological effects, including analgesia and anti-inflammatory responses. nih.gov

Piperidin-4-yl-azetidine diamides have been investigated as MAGL inhibitors. google.com The inhibition of MAGL is a promising therapeutic strategy for conditions such as neuropathic pain, anxiety, and inflammatory disorders. nih.govgoogle.com By preventing the degradation of 2-AG, these inhibitors can enhance endocannabinoid signaling, offering a potential alternative to direct cannabinoid receptor agonists, which can have undesirable side effects. nih.gov

c-Met and Pim-1 Kinase Inhibition Studies

The c-Met and Pim-1 kinases are both important targets in cancer therapy. The c-Met receptor tyrosine kinase is involved in cell proliferation, survival, and motility, and its dysregulation is linked to the development and progression of various cancers. Similarly, Pim-1 kinase is an oncogene implicated in leukemias, lymphomas, and prostate cancer. nih.gov

While direct studies on this compound derivatives as dual c-Met and Pim-1 inhibitors are not extensively detailed in the provided results, the broader class of piperidine-containing heterocyclic compounds has been explored for activity against these and other kinases. For example, the flavonol quercetagetin (B192229) has been identified as a selective inhibitor of Pim-1 kinase. nih.gov The development of inhibitors that can target multiple oncogenic pathways is an active area of research.

Exploration of Potential Antimicrobial Mechanisms

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. biomedpharmajournal.org Heterocyclic compounds, including those with a piperidine (B6355638) scaffold, have shown promise as potential antimicrobial agents. biomedpharmajournal.orgresearchgate.net

Derivatives of piperidin-4-one, a related structural class, have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org Some of these compounds have exhibited significant activity against various bacterial strains, sometimes comparable to the standard antibiotic ampicillin. biomedpharmajournal.org Furthermore, the introduction of a thiosemicarbazone moiety to the piperidin-4-one structure has been shown to enhance antifungal activity. biomedpharmajournal.org

Another related class of compounds, 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from piperidine-containing starting materials, has also demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.govnih.gov These activities include antibacterial, antifungal, and even antiviral effects. nih.gov The mechanism of action for these compounds is an area of ongoing investigation, but they represent a promising avenue for the development of new anti-infective therapies.

Antiproliferative Mechanisms in Cellular Models

The antiproliferative effects of various compounds containing the piperidine moiety have been studied in different cancer cell lines. These studies have revealed several mechanisms through which these compounds can inhibit cancer cell growth, including the inhibition of heat shock protein 90 (HSP90), cell cycle arrest, and the induction of apoptosis.

For example, the HSP90 inhibitor 17-AAG has been shown to suppress the growth of human cholangiocarcinoma cells by inducing G2/M cell cycle arrest and apoptosis. nih.gov This was accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and an increase in the activity of caspase-3, a key executioner of apoptosis. nih.gov Similar effects of 17-AAG, including growth inhibition and cell cycle arrest at the G0/G1 phase, have also been observed in other cancer cell lines. researchgate.net

Furthermore, other heterocyclic compounds have demonstrated the ability to induce apoptosis through the activation of caspases and the modulation of apoptotic proteins like Bax and Bcl-2. mdpi.com The induction of apoptosis is a desirable characteristic for anticancer drugs, as it leads to the programmed death of cancer cells.

Ligand-Target Interactions at a Molecular Level

Understanding how a potential drug molecule interacts with its biological target is fundamental to drug design and optimization. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info This method is widely used to understand the ligand-target interactions at a molecular level and to screen for potential new drug candidates. sciensage.infonih.gov

In the context of piperidine derivatives, molecular docking studies have been employed to investigate their binding to various protein targets. For example, in the search for new antibacterial agents against Helicobacter pylori, thousands of 2,6-diphenyl piperidone derivatives were theoretically designed and docked with a specific protein from the bacterium. sciensage.info These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the ligand to its target. nih.gov

Such computational approaches, often combined with experimental validation, are invaluable in the rational design of more potent and selective inhibitors for a variety of therapeutic targets.

Computational Approaches in the Research of 1 Piperidin 4 Yl Azetidin 3 Ol

Molecular Docking Simulations for Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the interaction between a ligand, such as 1-(Piperidin-4-yl)azetidin-3-ol, and its protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In studies of related piperidin-4-one derivatives, molecular docking has been employed to identify potential lead compounds against various diseases. For instance, in the search for anti-Helicobacter pylori agents, thousands of 2,6-diphenyl piperidone derivatives were theoretically designed and docked against the 2B7N protein of the bacterium. researchgate.netsciensage.info Virtual screening tools like PyRx with AutoDock are often utilized for such large-scale docking simulations. sciensage.info The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on arylpiperazine derivatives as potential androgen receptor (AR) antagonists have revealed important binding modes within the AR ligand-binding domain. nih.gov

Table 1: Illustrative Molecular Docking Results for Piperidine (B6355638) Derivatives Against Various Targets

| Compound Class | Protein Target | Docking Software | Key Findings |

| 2,6-Diphenylpiperidone Derivatives | Helicobacter pylori 2B7N | PyRx (AutoDock) | Identification of lead molecules with high binding affinity. researchgate.netsciensage.info |

| Arylpiperazine Derivatives | Androgen Receptor (AR) | Not Specified | Elucidation of binding modes and structure-activity relationships. nih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Various Cancer Targets | Not Specified | Confirmation of binding to target proteins, supporting cytotoxic effects. nih.gov |

These examples highlight how molecular docking can be a powerful tool to predict the binding mode of this compound with its potential biological targets, providing a rational basis for its mechanism of action.

Pharmacophore Modeling for Active Ligand Identification and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. nih.gov

Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, but a set of active ligands has been identified. mdpi.com This approach involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For scaffolds related to this compound, ligand-based pharmacophore models have been successfully used to identify new active compounds. For example, in the discovery of novel TGR5 agonists, a common feature pharmacophore model was generated from known agonists, which was then used for virtual screening to identify new nonsteroidal TGR5 agonists. rsc.org Similarly, this approach has been applied to find potential topoisomerase I inhibitors by creating a pharmacophore model from known camptothecin (B557342) derivatives. nih.gov

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.gov This approach utilizes the information from the protein's binding site and the interactions with a known ligand to define the key chemical features required for binding. This method has the advantage of being based on the actual binding environment of the target. nih.gov

The generation of a structure-based pharmacophore model typically involves identifying the key interaction points between the protein and a co-crystallized ligand. frontiersin.org These interaction points are then translated into pharmacophoric features. This technique has been employed in the search for potential inhibitors of various protein targets. nih.govbiorxiv.org For a compound like this compound, if the structure of its biological target is known, a structure-based pharmacophore model could be a powerful tool for virtual screening and the identification of novel active molecules.

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A non-polar region of a molecule. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov These methods provide a deeper understanding of a molecule's behavior at the quantum level, which can be invaluable in drug design.

For heterocyclic compounds similar to this compound, DFT calculations have been used to determine various properties. For instance, in a study of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives, DFT calculations were used to confirm the chair conformation of the piperidine ring. nih.gov Such calculations can also be used to compute properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons, respectively. researchgate.net This information is crucial for understanding reaction mechanisms and the nature of intermolecular interactions. DFT can also be used to predict vibrational frequencies, which can be compared with experimental data from IR spectroscopy to confirm the structure of a synthesized compound. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.

In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. By simulating the behavior of the docked complex in a solvated environment, researchers can assess the stability of the predicted binding mode and get a more accurate estimation of the binding affinity. For instance, MD simulations have been used in conjunction with molecular docking to study the stability of BACE-1 inhibitors in the enzyme's active site. scilit.comresearchgate.net These simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by docking alone. For this compound, MD simulations could be used to study its conformational preferences in solution and to predict the stability of its interactions with a target protein.

In Silico Prediction of Potential Targets and Off-Targets

A crucial step in drug discovery is the identification of the biological targets of a compound, as well as any potential off-targets that could lead to adverse effects. In silico target prediction tools utilize a variety of computational methods, including ligand-based and structure-based approaches, to predict the likely protein targets of a small molecule. actamedica.org

These prediction tools often work by comparing the query molecule to a database of known bioactive compounds and their targets. nih.gov By identifying similarities in chemical structure or properties, these tools can generate a ranked list of potential targets. This approach can help to elucidate the mechanism of action of a novel compound and to anticipate potential side effects early in the drug discovery process. For this compound, in silico target prediction could provide valuable hypotheses about its biological function, guiding further experimental validation. actamedica.org

Future Directions and Emerging Research Avenues for 1 Piperidin 4 Yl Azetidin 3 Ol

Development of Advanced Synthetic Methodologies for Analogues

The synthesis of complex heterocyclic compounds like 1-(Piperidin-4-yl)azetidin-3-ol and its derivatives can be challenging, often requiring multi-step processes. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Current synthetic strategies often involve the coupling of pre-functionalized piperidine (B6355638) and azetidine (B1206935) rings. For instance, the synthesis of related azetidine derivatives has been achieved through processes involving intermediates like epichlorohydrin, which are then reacted with the appropriate amine. nih.govgoogle.com One patented method describes the synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, highlighting a multi-step process that can be adapted for various substituted azetidinols. google.com Similarly, the synthesis of piperidinol analogues has been accomplished through reactions with optically active epoxides to create chiral derivatives. nih.gov

Future advancements may include the use of novel catalytic systems to streamline these reactions, reducing the number of steps and improving yields. Flow chemistry is another promising avenue, offering better control over reaction parameters and facilitating safer and more efficient production of these complex molecules. Furthermore, the development of methods like the Dieckmann cyclisation for creating substituted piperidinone rings could be adapted to generate novel piperidine precursors for analogue synthesis. ucl.ac.uk The goal is to create a more versatile synthetic toolbox that allows for the precise modification of the piperidinyl-azetidinol scaffold, enabling a thorough exploration of its chemical space.

Exploration of Novel Therapeutic Areas and Biological Targets beyond Current Focus

While the existing applications of the this compound scaffold are significant, its inherent structural features suggest potential for activity in a wide range of other therapeutic areas. The piperidine and azetidine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.

Future research will likely explore the potential of this compound analogues against a variety of biological targets. For example, derivatives of piperidine have shown promise as:

Monoacylglycerol lipase (B570770) (MGL) inhibitors , which have potential applications in treating pain, inflammation, and various central nervous system (CNS) disorders. google.com

Glycine transporter 1 (GlyT1) inhibitors , a strategy being investigated for the treatment of schizophrenia. researchgate.net

NLRP3 inflammasome inhibitors , which could be beneficial for a range of inflammatory diseases. researchgate.net

Human Caseinolytic Protease P (HsClpP) agonists , an emerging strategy for the treatment of hepatocellular carcinoma. nih.gov

Cholinesterase inhibitors , with potential use in managing Alzheimer's disease. acgpubs.org

Additionally, piperidin-4-one derivatives have demonstrated antimicrobial and antifungal activities, suggesting that analogues of this compound could be developed as novel anti-infective agents. biomedpharmajournal.orgresearchgate.netresearchgate.net The exploration of this scaffold in agriculture is also a possibility, as some piperidin-4-ol derivatives have shown nematicidal and anti-feeding properties against crop pests. nyxxb.cn The diverse biological activities associated with the constituent heterocyclic rings strongly support a broader investigation into the therapeutic potential of this compound class.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds, and the this compound scaffold is no exception. These computational tools can significantly accelerate the drug discovery process by identifying promising analogues with enhanced potency, selectivity, and pharmacokinetic properties.

AI and ML algorithms can be trained on existing data for piperidine and azetidine derivatives to build predictive models for biological activity and physicochemical properties. ornl.gov These models can then be used to:

Virtually screen large libraries of potential analogues, prioritizing those with the highest probability of success for synthesis and testing.

Generate novel molecular structures with desired characteristics through de novo design algorithms.

Optimize lead compounds by suggesting specific structural modifications to improve their therapeutic profile.

This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error methods in medicinal chemistry. researchgate.net By leveraging the power of AI and ML, researchers can more effectively navigate the complex chemical space around the this compound core, leading to the faster identification of drug candidates.

Collaborative Research Initiatives in Complex Heterocyclic Chemistry

The multifaceted nature of developing drugs based on complex heterocyclic scaffolds like this compound necessitates a collaborative approach. Future progress in this field will increasingly depend on synergistic partnerships between different scientific disciplines.

These collaborative initiatives will likely involve:

Synthetic organic chemists to devise and execute novel and efficient synthetic routes.

Computational chemists to apply AI, ML, and molecular modeling techniques for compound design and SAR analysis.

Pharmacologists and biologists to conduct in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of new analogues.

Structural biologists to determine the three-dimensional structures of compound-target complexes, providing critical insights for structure-based drug design.

Such interdisciplinary collaborations are essential for tackling the challenges associated with complex drug discovery projects. By bringing together diverse expertise, the scientific community can more effectively unlock the full therapeutic potential of the this compound scaffold and accelerate the development of new medicines for a wide range of diseases.

Q & A

Q. How can researchers optimize the synthesis of 1-(Piperidin-4-yl)azetidin-3-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., carbodiimides for amide bond formation) and reaction conditions (e.g., inert atmosphere, temperature control). Purification via column chromatography using silica gel or reverse-phase HPLC (as referenced for structurally similar compounds) ensures high purity . Yield improvements may require stoichiometric adjustments of precursors like piperidine derivatives and azetidinols, with reaction monitoring via TLC or LC-MS . Safety protocols for handling irritants (e.g., skin/eye protection) should align with GHS hazard classifications for related piperidine compounds .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires H/C NMR to verify piperidine and azetidine ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., CHNO). Purity assessment via HPLC (≥95%) with UV detection at 210–254 nm is critical, as demonstrated in analogous piperidine-based compounds . X-ray crystallography, if single crystals are obtainable, resolves absolute stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS hazard protocols for skin/eye irritation (Category 2/2A) and respiratory irritation (STOT SE 3). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Emergency measures include rinsing eyes with water for ≥15 minutes and using alcohol-resistant foam for fire hazards, as per safety data for structurally related piperidin-4-ones .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and thermal stability. Tools like Gaussian or ORCA, parameterized with PubChem-derived InChI data , validate experimental observations of degradation pathways or tautomeric equilibria.

Q. What strategies resolve contradictory biological activity data for this compound across assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, solvent interference). Normalize data using positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and validate via orthogonal methods (e.g., SPR binding vs. cell-based IC). Cross-reference with structurally similar compounds (e.g., 3-substituted piperidines ) to identify structure-activity relationships (SAR).

Q. What methodologies determine the stereochemical configuration of this compound derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Single-crystal X-ray diffraction, as applied to related piperidinols , provides definitive stereochemical assignment. For dynamic systems, NOESY NMR identifies spatial proximity of substituents.

Key Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .

- Cross-validate computational predictions with experimental data to address contradictions in reactivity or bioactivity .

- Safety protocols must align with GHS standards for piperidine derivatives to mitigate laboratory risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.